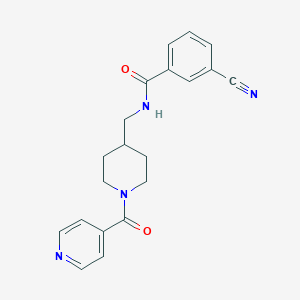

![molecular formula C18H14ClFN6S B2475202 4-chloro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 1216615-04-1](/img/structure/B2475202.png)

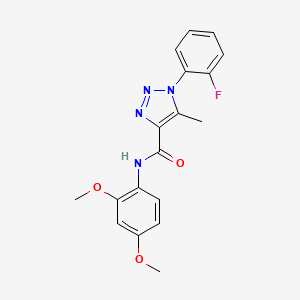

4-chloro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzamide with a piperidine and oxadiazole group. Benzamides are a class of compounds containing a benzene ring and an amide group. Piperidine is a heterocyclic organic compound, while oxadiazole is a heterocyclic aromatic organic compound .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cyclization reactions . For instance, a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by spectral data, as is common for similar compounds . Unfortunately, without specific data for this compound, a detailed analysis cannot be provided.Scientific Research Applications

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

Research has identified benzamide derivatives, including compounds with structures related to the query compound, as potent serotonin 4 (5-HT4) receptor agonists. These compounds have been evaluated for their ability to enhance gastrointestinal motility. For instance, a study highlighted the synthesis of benzamide derivatives bearing piperidinylmethyl groups, which showed promising pharmacological profiles for improving gastrointestinal motility. However, modifications to improve oral bioavailability were explored, considering the initial compounds' poor intestinal absorption rates (Sonda et al., 2003).

Anticancer Activity

Another avenue of research has involved the synthesis and evaluation of benzamide derivatives for anticancer activity. A study synthesized compounds starting from specific acids and evaluated them against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. The results indicated that several of these compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher potency than the reference drug etoposide (Ravinaik et al., 2021).

Antibacterial and Antimycobacterial Screening

Research has also extended into the antimicrobial potential of benzamide derivatives. Compounds synthesized for this purpose have been tested against both Gram-negative and Gram-positive bacteria, displaying moderate to significant activity. This suggests their potential as novel antimicrobial agents (Khalid et al., 2016). Moreover, specific derivatives have been evaluated for antitubercular activity against Mycobacterium tuberculosis, with some compounds showing promising results in inhibiting bacterial growth (Nayak et al., 2016).

RET Kinase Inhibition for Cancer Therapy

Another significant area of research is the development of RET kinase inhibitors for cancer therapy. Novel 4-chloro-benzamide derivatives, including those containing oxadiazole groups, have been synthesized and evaluated for their ability to inhibit RET kinase activity. These studies indicate the potential of such compounds in treating cancers driven by RET mutations, highlighting the role of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as promising lead compounds for further investigation (Han et al., 2016).

properties

IUPAC Name |

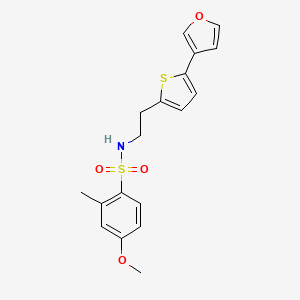

N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN6S/c1-10-3-8-14(9-15(10)20)26-11(2)16(23-25-26)17-22-18(27-24-17)21-13-6-4-12(19)5-7-13/h3-9H,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJZAWFVPIFCNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC4=CC=C(C=C4)Cl)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2475120.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2475129.png)

![N-(2-methoxyethyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2475130.png)

![3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2475131.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2475132.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2475133.png)

![N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide](/img/structure/B2475137.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2475139.png)